molecular formula C13H21NO4 B2528378 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2260932-79-2

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2528378
CAS No.: 2260932-79-2
M. Wt: 255.314
InChI Key: OHJRROYZTQMHFI-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid, commonly known as BCH, is a bicyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development. BCH is a chiral molecule with two enantiomers, R and S, and has a unique structure that makes it a promising candidate for the synthesis of new drugs.

Scientific Research Applications

Synthesis and Chemical Behavior

Derivatives of bicyclic amino acid, similar to the chemical structure of interest, have been synthesized through Aza-Diels-Alder reactions, demonstrating potential in asymmetric synthesis which could contribute to the development of novel pharmaceuticals and materials. This process highlights the use of chiral iminium ions with cyclopentadiene to achieve derivatives with significant diastereomeric excess, pointing to the chemical's utility in producing stereospecific compounds (Waldmann & Braun, 1991).

Material Science Applications

In material science, the structural framework of the chemical has been employed in the synthesis of alicyclic polymers designed for 193 nm photoresist materials. These polymers, derived from similar bicyclic structures, showcase the chemical's role in creating advanced materials with potential applications in microfabrication and nanotechnology. The synthesized polymers display varied glass transition temperatures, indicating their adaptability to different industrial applications (Okoroanyanwu et al., 1998).

Stereochemistry and Molecular Structure

The chemical's relevance extends to stereochemical investigations, where its analogs have been used to explore the stereochemistry of the Nametkin shift, providing insights into the migration preferences of methyl groups in cycloaliphatic compounds. This research contributes to a deeper understanding of molecular rearrangements and their implications for synthetic chemistry (Cameron et al., 1994).

Pharmacological and Biological Insights

While the direct applications of the chemical in pharmacology were not detailed in the provided references, related compounds have been explored for their potential in drug development, such as neuroprotective agents. These studies, focusing on structural analogs, underscore the potential for compounds with similar bicyclic frameworks to cross the blood-brain barrier and accumulate in brain regions, offering a foundation for future neuroprotective drug research (Yu et al., 2003).

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which are similar to the given compound, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-6-4-5-7-9(8)10(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJRROYZTQMHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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